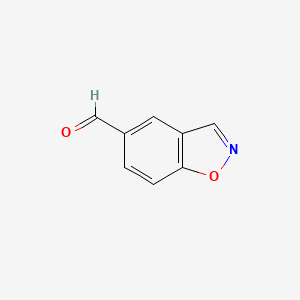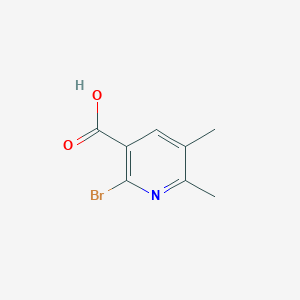
2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester
- Application Summary : This research focused on the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), which is a key step in the synthesis of imidazolinones . The bromination of the methyl group on the pyridine ring was studied .
- Methods and Procedures : The bromination reaction was carried out with MPE as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator . An online Raman analysis technique was used for the first time to study the mechanism underlying the synthesis .
- Results and Outcomes : The bromination reaction of MPE was found to be a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .
2. α-Bromination Reaction on Acetophenone Derivatives
- Application Summary : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated .
- Methods and Procedures : The bromination of various acetophenone derivatives was carried out using pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results and Outcomes : It was found that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
3. Synthesis of Indole Derivatives
- Application Summary : Indole derivatives are important in medicinal chemistry due to their wide range of biological activities . They are used in the treatment of various disorders including cancer and microbial infections .
- Methods and Procedures : The synthesis of indole derivatives involves various chemical reactions, including bromination .
- Results and Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties .
4. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
- Methods and Procedures : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results and Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
5. Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine
- Application Summary : 2-Bromo-6-methylpyridine may be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
- Methods and Procedures : The specific methods and procedures for this synthesis are not provided in the source .
- Results and Outcomes : The outcome of this application is the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
6. Formation of Macrocycles Containing the Terpyridine Moiety
- Application Summary : 2,6-Dibromopyridine is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The outcome of this application is the formation of macrocycles containing the terpyridine moiety .
3. Synthesis of Indole Derivatives
- Application Summary : Indole derivatives are important in medicinal chemistry due to their wide range of biological activities . They are used in the treatment of various disorders including cancer and microbial infections .
- Methods and Procedures : The synthesis of indole derivatives involves various chemical reactions, including bromination .
- Results and Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties .
4. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
- Methods and Procedures : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results and Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
5. Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine
- Application Summary : 2-Bromo-6-methylpyridine may be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
- Methods and Procedures : The specific methods and procedures for this synthesis are not provided in the source .
- Results and Outcomes : The outcome of this application is the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
6. Formation of Macrocycles Containing the Terpyridine Moiety
- Application Summary : 2,6-Dibromopyridine is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The outcome of this application is the formation of macrocycles containing the terpyridine moiety .
Eigenschaften
IUPAC Name |
2-bromo-5,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXABAFQUPHQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid | |
CAS RN |
1259326-49-2 | |
| Record name | 2-bromo-5,6-dimethylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



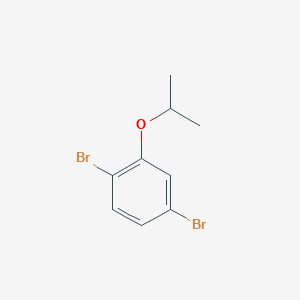
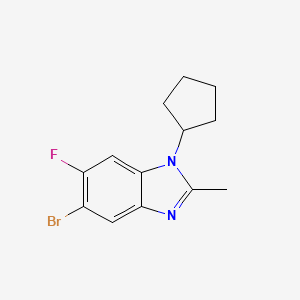
![6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1377971.png)
![Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1377973.png)
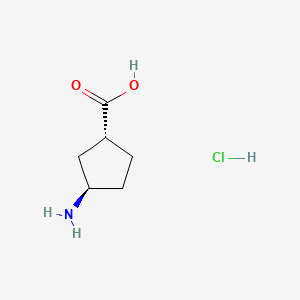
![2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine](/img/structure/B1377978.png)
![8-(Boc-amino)-2-azaspiro[4.5]decane](/img/structure/B1377980.png)
![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)
![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)
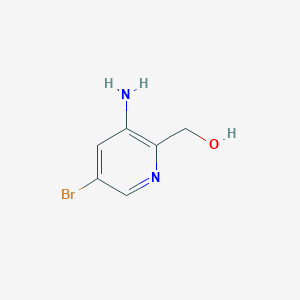
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)
